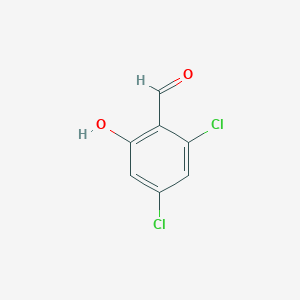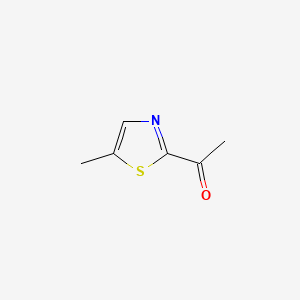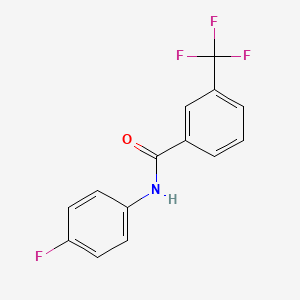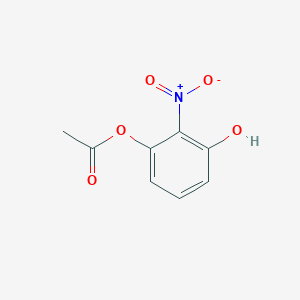
(3'-Fluoro-biphenyl-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3'-Fluoro-biphenyl-3-yl)-acetic acid is a compound that belongs to the class of organic compounds known as biphenyls, which are characterized by a pair of phenyl groups connected by a single bond. The presence of a fluoro group and an acetic acid moiety in the compound suggests that it has unique chemical properties that could be useful in various chemical applications, such as serving as a building block for more complex molecules or as a potential pharmaceutical intermediate.
Synthesis Analysis
The synthesis of related fluoro-substituted phenyl acetic acids has been reported in the literature. For instance, 2-Fluoro-2-phenyl acetic acid was synthesized from phenylglycine through a fluorodeamination reaction using a mixture of hydrogen fluoride (HF) and pyridine, or from ethylmandelate through fluorodehydroxylation using fluoroamine (FAR) . Similarly, novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids were synthesized using 3-fluoro-4-cyanophenol as a leading compound . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluoro-substituted phenyl acetic acids is characterized by the presence of a fluorine atom, which can significantly influence the electronic distribution and reactivity of the molecule. The specific rotation of S-2-fluoro-2-phenyl acetic acid, for example, indicates its chiral nature, which is an important consideration in the synthesis and application of such compounds . The characterization of novel compounds, including their molecular structure, is typically achieved through techniques such as elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) .
Chemical Reactions Analysis
The presence of a fluoro group in the phenyl acetic acid structure can lead to unique chemical reactivity. Fluorine atoms are highly electronegative, which can make the adjacent acetic acid moiety more susceptible to nucleophilic attack. This property can be exploited in various chemical reactions to synthesize derivatives or to facilitate certain transformations. The derivatizing capability of fluoro-substituted phenyl acetic acids, as demonstrated by their use in determining enantiomeric excess of secondary alcohols via 19F NMR spectra, is a testament to their chemical versatility .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the fluorine substitution on the biphenyl ring. Fluorine atoms can affect the acidity of the acetic acid group, the boiling and melting points, solubility, and stability of the compound. The specific rotation and spectroscopic data provided for related compounds suggest that these properties can be precisely determined and used to identify and characterize the compound . Additionally, the analgesic activity of related fluoroindan acetic acid derivatives indicates potential biological activity, which could be relevant for pharmaceutical applications .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- (3'-Fluoro-biphenyl-3-yl)-acetic acid derivatives have been explored for their reactivity in the synthesis of complex molecules. For instance, the fluoroacetylation of indoles using fluorinated acetic acids, including this compound, demonstrated the potential of these compounds in synthesizing diverse fluoromethyl indol-3-yl ketones. The simplicity and efficiency of this protocol, along with its eco-friendliness (water as the only byproduct), highlight its significance in organic synthesis (Yao et al., 2016).
- A comparative study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including this compound, provided insights into the structural and electronic properties of these molecules. The study's detailed analysis using descriptors like Fukui functions and HOMO-LUMO gap highlights the nuanced chemical behavior of these compounds (Srivastava et al., 2015).
Applications in Sensing and Detection
- The use of derivatives of this compound in electrochemical sensors was reported, emphasizing the material's potential in biological detection. The synthesis of specific polymers for application in DNA hybridization electrochemical sensors showcases the material's utility in sensitive and specific biological assays (Cha et al., 2003).
Synthesis and Characterization of Fluorescent Materials
- The synthesis and investigation of the fluorescence properties of ligands derived from this compound derivatives, particularly in their interactions with Eu3+ and Tb3+ chelates, underline the potential of these compounds in the development of new fluorescent materials. The notable fluorescence quantum yield and lifetime of these chelates are of particular interest for applications in luminescence and material sciences (Wang et al., 2005).
Propriétés
IUPAC Name |
2-[3-(3-fluorophenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMCIAQLNFOHTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362613 |
Source


|
| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669713-86-4 |
Source


|
| Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)
